molecular formula C18H16ClN3O3 B5308391 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide

Cat. No. B5308391
M. Wt: 357.8 g/mol
InChI Key: DDACEQAJXZIYKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds typically involves multi-step processes starting from variously substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then 1,3,4-oxadiazole derivatives. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides was synthesized through a process that included the conversion of aromatic acids into esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, and finally the target compounds by stirring with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many oxadiazole derivatives have been studied for their biological activity, and they have been found to exhibit a wide range of effects .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as investigation of its potential applications. Given the wide range of biological activities exhibited by oxadiazole derivatives, it could be of interest in the development of new pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-12(20-16(23)11-24-13-7-3-2-4-8-13)18-21-17(22-25-18)14-9-5-6-10-15(14)19/h2-10,12H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACEQAJXZIYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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